4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime
Overview
Description
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzaldehyde oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the oxime derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the recycling of reagents, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its antiviral and antibacterial properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific chemical functionalities
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1), which plays a crucial role in fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the fibrotic response .
Comparison with Similar Compounds
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
- Difluoromethoxylated ketones
Comparison: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, while difluoromethoxylated ketones are versatile building blocks for nitrogen-containing heterocycles, the oxime derivative offers additional functionality through its oxime group, enabling a broader range of chemical transformations and applications .
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAYHQANBMXJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244410 | |
Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733796-08-2 | |
Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733796-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.